4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C16H18FNO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide.
Reduction: Reduced forms of the benzenesulfonamide.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzenesulfonamide
- N-(4-fluorophenyl)benzenesulfonamide
- N-(2-fluorophenyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is unique due to the presence of both the tert-butyl group and the 4-fluorophenyl group. These structural features confer specific chemical and biological properties that distinguish it from other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C18H22FNO2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22FNO2S/c1-18(2,3)15-6-10-17(11-7-15)23(21,22)20-13-12-14-4-8-16(19)9-5-14/h4-11,20H,12-13H2,1-3H3 |
InChI Key |
SVMNAYLDRDYLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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